5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions, and a 3-carbamoyl-4-chlorophenyl group at the 5 position. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-carbamoyl-4-chlorophenyl precursor, which can be synthesized through the reaction of 3-chloroaniline with cyanogen bromide, followed by hydrolysis to form the carbamoyl group. This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to introduce the hydroxyl groups at the 2 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamoyl group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 5-(3-carbamoyl-4-chlorophenyl)-(2,4)-dioxopyrimidine.
Reduction: Formation of 5-(3-aminomethyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine.
Substitution: Formation of 5-(3-carbamoyl-4-aminophenyl)-(2,4)-dihydroxypyrimidine.
Scientific Research Applications
5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carbamoyl-4-chlorophenyl)-3-trifluoromethoxyphenol
- 5-(3-Carbamoyl-4-chlorophenyl)-3-methylphenol
- 5-(3-Carbamoyl-4-chlorophenyl)-2-chloropyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(3-Carbamoyl-4-chlorophenyl)-(2,4)-dihydroxypyrimidine stands out due to its unique substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-chloro-5-(2,4-dioxo-1H-pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-8-2-1-5(3-6(8)9(13)16)7-4-14-11(18)15-10(7)17/h1-4H,(H2,13,16)(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEXFLOEGWNSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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